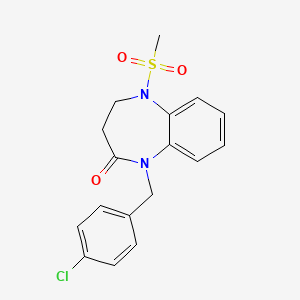

1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

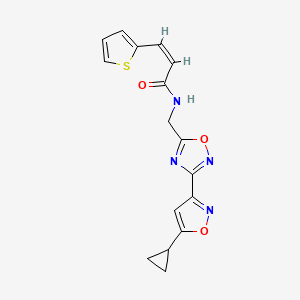

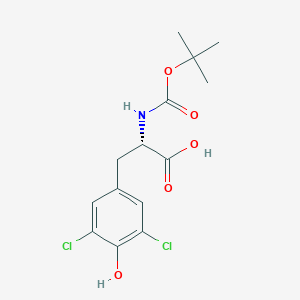

The compound “1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

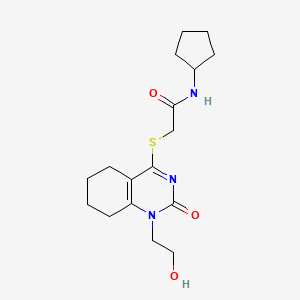

Molecular Structure Analysis

The molecular structure of this compound would likely feature a seven-membered diazepine ring fused to a benzene ring, forming the core benzodiazepine structure. The 4-chlorobenzyl and 5-methylsulfonyl groups would be attached to this core structure .Chemical Reactions Analysis

Benzodiazepines can undergo various reactions, including N-alkylation, acylation, and reduction . The specific reactions that this compound could undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorobenzyl and methylsulfonyl groups) would influence its properties .Scientific Research Applications

Synthesis and Stereochemical Properties

- Synthesis of Key Intermediates : A study detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a crucial intermediate for Tianeptine, demonstrating the importance of optimizing conditions for condensation, methylation, hydrogenolysis, and cyclization reactions (Z. Xiu-lan, 2009).

- Atropisomeric and Conformational Analysis : Research on N-sulfonyl-1,5-benzodiazepines revealed insights into their atropisomeric and conformational properties, comparing them to N-benzoyl congeners, which could influence the development of new therapeutic agents (T. Yoneda et al., 2014).

Pharmacological Applications

- Antiproliferative Activity : The antiproliferative activity of 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones was explored, demonstrating the significance of stereochemistry in exerting antiproliferative effects, indicating potential cancer therapy applications (H. Tabata et al., 2019).

- Farnesyltransferase Inhibition for Antitumor Activity : A study on 1,4-benzodiazepine derivatives highlighted their role as farnesyltransferase inhibitors with potent preclinical antitumor activity, underscoring the therapeutic potential against cancer (J. Hunt et al., 2000).

Molecular Docking and Structure-Activity Relationship (SAR)

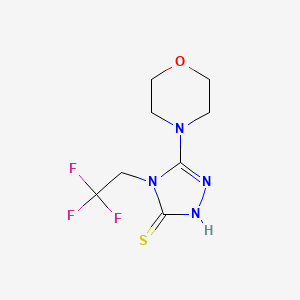

- Docking Studies of Tetrazole Derivatives : Molecular docking studies of tetrazole derivatives, including those with sulfonyl groups, provided insights into their interaction with the cyclooxygenase-2 enzyme, suggesting potential for developing COX-2 inhibitors (B. J. Al-Hourani et al., 2015).

Chemical Properties and Reactions

- Synthesis of Novel Compounds : Research into the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety expanded the repertoire of benzodiazepine derivatives, showcasing the diversity of potential applications (Sandhya Chhakra et al., 2019).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of this specific compound would need to be determined through further study.

Safety and Hazards

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-methylsulfonyl-2,3-dihydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-11-10-17(21)19(15-4-2-3-5-16(15)20)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYODSVBPRWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)

![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)